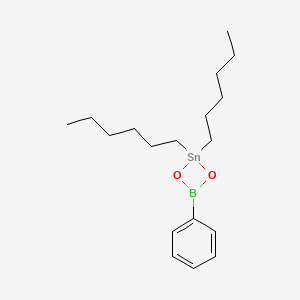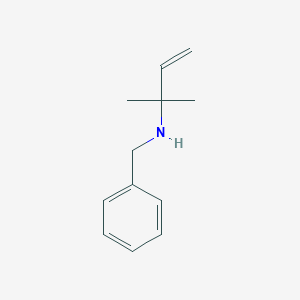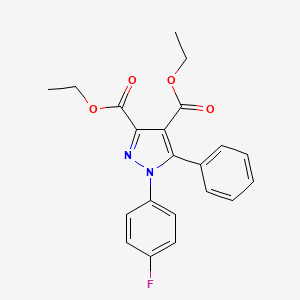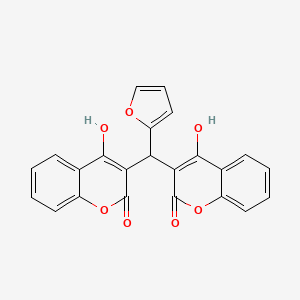
3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound that belongs to the class of bis-coumarins. This compound is characterized by the presence of two 4-hydroxy-2H-chromen-2-one (coumarin) units linked via a furan-2-ylmethanediyl bridge. Coumarins are well-known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-hydroxycoumarin reacts with an aldehyde in the presence of a base to form the desired bis-coumarin compound . The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and efficiency. For example, the use of nano molten salt catalysts, such as pyrazine-1,4-diium tricyanomethanide, has been reported to facilitate the synthesis of bis(4-hydroxy-2H-chromen-2-one) derivatives under solvent-free conditions . This method offers advantages such as low catalyst loading, short reaction time, and high yields.
化学反应分析
Types of Reactions
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the coumarin units can be reduced to form dihydrocoumarins.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of halogenated furan derivatives.
科学研究应用
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用机制
The biological activity of 3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): Known for its flavor and fragrance properties.
5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF): Exhibits similar flavor characteristics to HDMF.
5-methyl-4-hydroxy-3(2H)-furanone (MHF): Another furanone derivative with notable flavor properties.
Uniqueness
3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is unique due to its bis-coumarin structure, which imparts distinct biological activities and chemical reactivity compared to other furanone derivatives. Its ability to form stable complexes with metal ions and its potential as a multi-target therapeutic agent further distinguish it from similar compounds.
属性
CAS 编号 |
102595-03-9 |
|---|---|
分子式 |
C23H14O7 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
3-[furan-2-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C23H14O7/c24-20-12-6-1-3-8-14(12)29-22(26)18(20)17(16-10-5-11-28-16)19-21(25)13-7-2-4-9-15(13)30-23(19)27/h1-11,17,24-25H |
InChI 键 |
DPCBACPQYAAEEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CO3)C4=C(C5=CC=CC=C5OC4=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


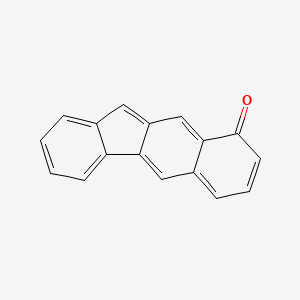
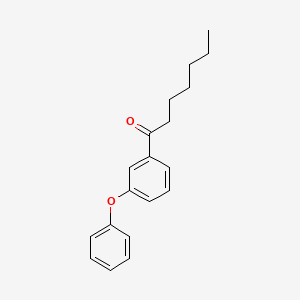
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
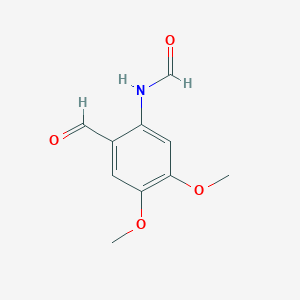
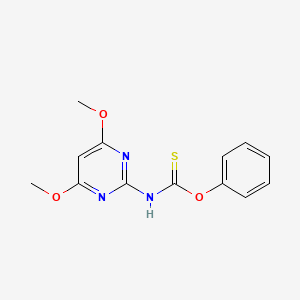

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)

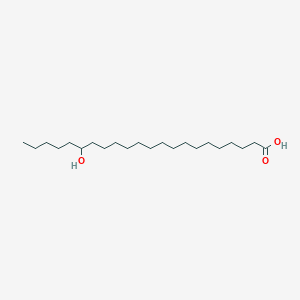
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
